molecular formula C11H13BrN2OS2 B12291880 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole CAS No. 350511-08-9

2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole

Cat. No.: B12291880
CAS No.: 350511-08-9
M. Wt: 333.3 g/mol
InChI Key: PWNRQULKRBVIPO-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole typically involves multi-step reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazole and oxazole derivatives, such as:

  • 2-{[(2-Chloro-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole
  • 2-{[(2-Methyl-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole

What sets 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole apart is its unique combination of bromine, thiazole, and oxazole rings, which confer distinct chemical and biological properties .

Properties

CAS No.

350511-08-9

Molecular Formula

C11H13BrN2OS2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(2-bromo-1,3-thiazol-5-yl)sulfanylmethyl]-5-tert-butyl-1,3-oxazole

InChI

InChI=1S/C11H13BrN2OS2/c1-11(2,3)7-4-13-8(15-7)6-16-9-5-14-10(12)17-9/h4-5H,6H2,1-3H3

InChI Key

PWNRQULKRBVIPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)Br

Origin of Product

United States

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